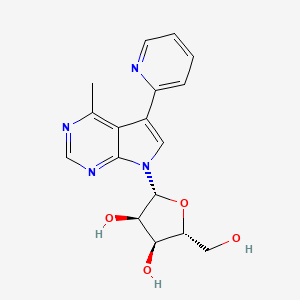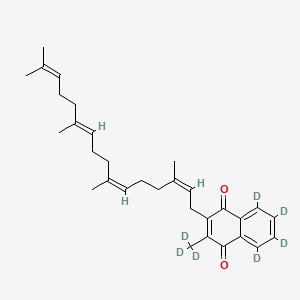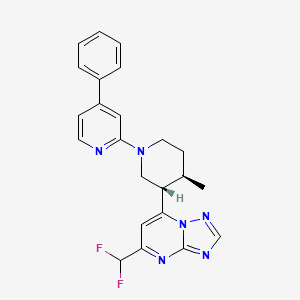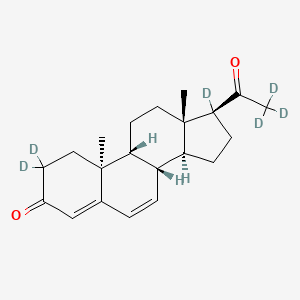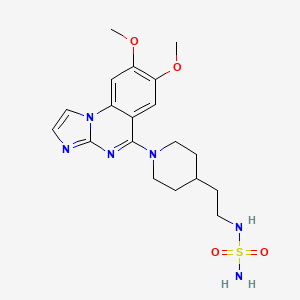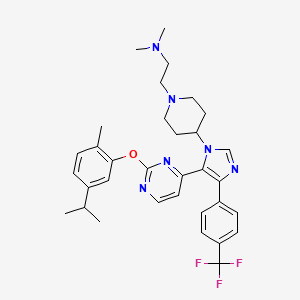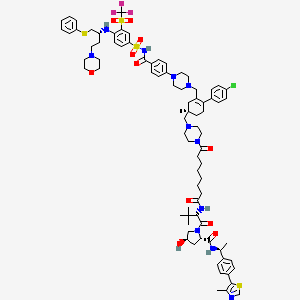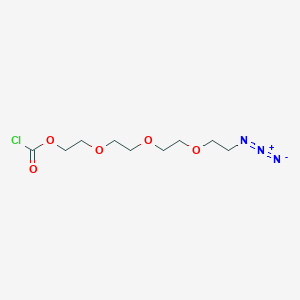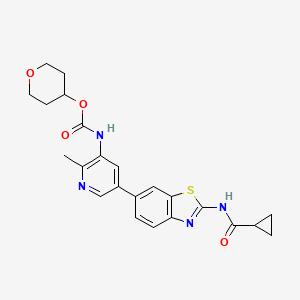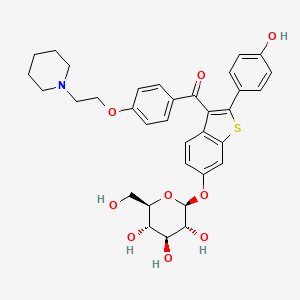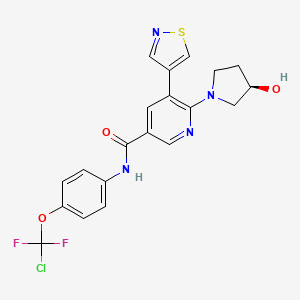
Rsk-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rsk-IN-1: is a potent and selective inhibitor of the ribosomal S6 kinase (RSK) family, specifically targeting the phosphorylation of Y-box binding protein 1 (YB-1). This compound has shown significant anti-tumor effects and is primarily used in scientific research to study the role of RSK in various cellular processes and diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Rsk-IN-1 involves multiple steps, starting with the preparation of the core biaryl pyridine structure. The key steps include:
Suzuki Coupling Reaction: This reaction involves the coupling of a boronic acid with a halogenated pyridine in the presence of a palladium catalyst and a base.
Nitration and Reduction: The nitro group is introduced into the aromatic ring, followed by reduction to form the corresponding amine.
Amidation: The amine is then reacted with an appropriate acid chloride to form the amide bond.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the synthetic routes mentioned above. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Rsk-IN-1 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify functional groups within the molecule.
Substitution: Halogenated derivatives of this compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation of the amine group can lead to the formation of nitroso or nitro derivatives.
Wissenschaftliche Forschungsanwendungen
Rsk-IN-1 has a wide range of applications in scientific research, including:
Cancer Research: this compound is used to study the role of RSK in cancer cell proliferation, survival, and metastasis.
Neurodegenerative Diseases: The compound is being investigated for its potential to modulate signaling pathways involved in neurodegenerative diseases.
Inflammation: this compound is used to explore the role of RSK in inflammatory responses and its potential as an anti-inflammatory agent.
Cell Biology: Researchers use this compound to study the regulation of cell cycle, apoptosis, and other cellular processes mediated by RSK.
Wirkmechanismus
Rsk-IN-1 exerts its effects by inhibiting the activity of ribosomal S6 kinase (RSK). RSK is a serine/threonine kinase that functions downstream of the Ras/Raf/MEK/ERK signaling pathway. Upon activation by extracellular stimuli, RSK phosphorylates various cytosolic and nuclear targets, regulating processes such as cell proliferation, survival, and motility .
Molecular Targets and Pathways:
Vergleich Mit ähnlichen Verbindungen
Rsk-IN-1 is compared with other RSK inhibitors to highlight its uniqueness:
LJH685: Another potent RSK inhibitor that binds to the N-terminal kinase ATP-binding site of RSK2.
PMD-026: A pan-RSK inhibitor currently in clinical trials for metastatic breast cancer.
Uniqueness of this compound: this compound is unique due to its specific inhibition of YB-1 phosphorylation and its demonstrated anti-tumor effects. Its selectivity and potency make it a valuable tool for studying RSK-mediated signaling pathways and their role in various diseases .
Eigenschaften
Molekularformel |
C22H17NO2 |
|---|---|
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
4-[4-(4-methylnaphthalen-1-yl)pyridin-3-yl]benzene-1,2-diol |
InChI |
InChI=1S/C22H17NO2/c1-14-6-8-18(17-5-3-2-4-16(14)17)19-10-11-23-13-20(19)15-7-9-21(24)22(25)12-15/h2-13,24-25H,1H3 |
InChI-Schlüssel |
BYGBAJQOEZTVMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C2=CC=CC=C12)C3=C(C=NC=C3)C4=CC(=C(C=C4)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


